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Introduction: A Paradigm Shift from COX-2
Inhibition
For years, the therapeutic potential of nonsteroidal anti-inflammatory drugs (NSAIDs) in

colorectal cancer has been predominantly linked to the inhibition of the cyclooxygenase-2

(COX-2) enzyme.[1][2][3] Celecoxib, a selective COX-2 inhibitor, has been a focal point of this

research, demonstrating efficacy in reducing colon polyp recurrence and enhancing

chemotherapy responses.[2][4][5] However, a compelling body of evidence now reveals that

many of the anticancer effects of celecoxib derivatives occur through mechanisms independent

of COX-2.[1][6]

This guide focuses on a key celecoxib analog, 2,5-dimethylcelecoxib (hereafter referred to as

2-Methyl-Celecoxib or DM-Celecoxib), which notably lacks COX-2 inhibitory activity.[7]

Despite this, DM-Celecoxib exhibits potent antitumor effects, often comparable to its parent

compound, making it an invaluable tool for elucidating COX-2 independent pathways in colon

cancer.[7] Research indicates that its primary mechanisms involve the suppression of critical

oncogenic signaling pathways, including Wnt/β-catenin and the potential modulation of the

PI3K/Akt pathway, ultimately leading to cell cycle arrest and apoptosis.[1][7][8]
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These application notes provide a comprehensive framework for researchers, scientists, and

drug development professionals to investigate the efficacy and mechanism of action of 2-
Methyl-Celecoxib in colon cancer cell lines.

Core Mechanisms of Action
Suppression of the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is constitutively active in a majority of colorectal cancers, typically

due to mutations in the APC or CTNNB1 (β-catenin) genes.[7] This leads to the nuclear

accumulation of β-catenin, which complexes with T-cell factor/lymphoid enhancer factor

(TCF/LEF) transcription factors to drive the expression of target genes crucial for proliferation

and survival, such as Cyclin D1 and Survivin.

2-Methyl-Celecoxib has been shown to disrupt this pathway by promoting the degradation of

the TCF7L2 transcription factor, thereby inhibiting TCF-dependent transcription.[7] This action

effectively shuts down the expression of key Wnt target genes, suppressing cancer cell

proliferation.[7]
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Caption: Wnt/β-catenin pathway inhibition by 2-Methyl-Celecoxib.

Induction of Apoptosis via COX-2 Independent Pathways
A primary outcome of 2-Methyl-Celecoxib treatment is the induction of programmed cell death,

or apoptosis. This is evidenced by the activation of key executioner caspases, such as

caspase-3.[7] Unlike traditional NSAIDs, this pro-apoptotic effect is decoupled from COX-2

activity, suggesting interference with fundamental cell survival signals.[6] Studies on the parent
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compound, celecoxib, have shown it can suppress the PI3K/Akt signaling pathway, a central

regulator of cell survival.[1] Inhibition of Akt phosphorylation prevents the downstream

suppression of apoptotic machinery, thereby promoting cell death.
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Caption: Hypothesized inhibition of the Akt/mTOR pathway.

Experimental Workflow & Protocols
A logical workflow is essential for characterizing the effects of 2-Methyl-Celecoxib. The

process begins with determining the dose-dependent effects on cell viability to establish key
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parameters like the IC50 value. Subsequent assays then elucidate the specific cellular

responses (e.g., apoptosis) and underlying molecular mechanisms.
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Caption: General experimental workflow for analysis.

Protocol 1: Cell Viability Assessment using CCK-8
Assay
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell

viability. The assay utilizes a tetrazolium salt (WST-8) which is reduced by dehydrogenases in

living cells to produce a yellow-colored formazan dye. The amount of formazan is directly

proportional to the number of viable cells.

Materials:

Colon cancer cell lines (e.g., HCT-116, DLD-1)

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

96-well cell culture plates

2-Methyl-Celecoxib (DM-Celecoxib) stock solution (in DMSO)
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CCK-8 Reagent

Microplate reader (450 nm absorbance)

Procedure:

Cell Seeding: Trypsinize and count cells. Seed 2 x 10⁴ cells/mL (100 µL per well) into a 96-

well plate and incubate overnight (37°C, 5% CO₂).[9]

Rationale: Overnight incubation allows cells to adhere and enter the exponential growth

phase, ensuring a uniform starting point.

Drug Treatment: Prepare serial dilutions of 2-Methyl-Celecoxib in complete medium from

the stock solution. Recommended starting concentrations range from 7.5 µM to 120 µM.[9]

Remove the overnight culture medium from the wells and add 100 µL of the medium

containing the different drug concentrations. Include "vehicle control" wells with DMSO at the

same final concentration as the highest drug dose and "medium only" wells for background

control.

Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.[7][9]

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[9]

Rationale: Avoid introducing bubbles. Mix gently by tapping the plate.

Final Incubation: Incubate for 1-2 hours at 37°C. The incubation time depends on the cell

type and density; monitor for color change.

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Calculation:

Subtract the background absorbance (medium only) from all readings.

Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control

cells) x 100%.
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Use a non-linear regression analysis (log(inhibitor) vs. normalized response) to determine

the IC50 value.

Cell Line Compound
Reported IC50
(48h)

Reference

HCT-116 Celecoxib 52.05 µM [9]

CT26 (murine) Celecoxib 56.21 µM [9]

HCT 116
Compound 6 (COX-2

Inhibitor)
22.99 µM [10]

HT-29
Compound 6 (COX-2

Inhibitor)
24.78 µM [10]

Note: Data for 2-

Methyl-Celecoxib is

limited; celecoxib and

other COX-2 inhibitor

values are provided

for estimating an

effective concentration

range. Studies show

50 µM DM-Celecoxib

has effects

comparable to 100 µM

Celecoxib.[7]

Protocol 2: Apoptosis Assessment by Caspase-3
Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a

specific substrate for caspase-3 which, when cleaved, releases a chromophore or fluorophore.

The signal intensity is directly proportional to the level of active caspase-3 in the cell lysate.

Materials:
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Cells cultured in 6-well plates and treated with 2-Methyl-Celecoxib (e.g., at IC50

concentration for 12-24 hours).[7]

Lysis buffer

Caspase-3 colorimetric or fluorometric assay kit

Microplate reader

Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and treat with 2-Methyl-Celecoxib
(e.g., 50 µM) and a vehicle control for 12 hours.[7]

Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge, wash with ice-

cold PBS, and lyse the cell pellet according to the manufacturer's protocol for the caspase-3

assay kit.

Rationale: Collecting floating cells is critical as apoptotic cells often detach.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay to ensure equal protein loading.

Caspase-3 Assay:

Load an equal amount of protein from each sample into a 96-well plate.

Add the caspase-3 substrate and reaction buffer provided in the kit.

Incubate at 37°C for 1-2 hours, protected from light.

Measurement: Read the absorbance or fluorescence using a microplate reader.

Data Analysis: Normalize the readings to the protein concentration. Express the results as a

fold change in caspase-3 activity compared to the vehicle-treated control. A significant

increase in the treated group indicates apoptosis induction.[7]
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Protocol 3: Western Blot Analysis of Wnt and Akt
Signaling Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins

in a cell lysate.[11] Proteins are separated by size via SDS-PAGE, transferred to a membrane,

and probed with primary antibodies specific to the target proteins (e.g., p-Akt, TCF7L2) and a

loading control (e.g., GAPDH, β-actin).

Materials:

Treated cell lysates (prepared as in Protocol 2, but with a lysis buffer containing protease

and phosphatase inhibitors).

SDS-PAGE gels and running buffer.

Nitrocellulose or PVDF membranes.

Transfer buffer and system.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: anti-TCF7L2, anti-Cyclin D1, anti-Survivin, anti-phospho-Akt (Ser473),

anti-total-Akt, anti-GAPDH.[7][12]

HRP-conjugated secondary antibodies.

Chemiluminescent substrate (ECL).

Imaging system.

Procedure:

Sample Preparation: Lyse cells treated with 2-Methyl-Celecoxib (e.g., 50 µM for 12 hours)

in RIPA or a similar lysis buffer.[7] Quantify protein concentration. Denature 20-30 µg of

protein per sample by boiling in Laemmli sample buffer.

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate

separation is achieved.[13]
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Protein Transfer: Transfer the separated proteins from the gel to a membrane.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent

non-specific antibody binding.[13]

Rationale: Blocking is crucial for reducing background noise and ensuring specific signal

detection.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in

blocking buffer) overnight at 4°C with gentle shaking.[13]

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: After further washes, apply the ECL substrate and capture the chemiluminescent

signal using an imaging system.

Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of

target proteins to the loading control. For phosphorylated proteins, calculate the ratio of the

phospho-protein to the total protein (e.g., p-Akt/total Akt).

Expected Results:

A dose- and time-dependent decrease in the expression of TCF7L2, Cyclin D1, and Survivin.

[7]

A decrease in the ratio of phosphorylated Akt to total Akt, indicating pathway inhibition.[8]

References
Maeda, Y., et al. (2015). Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth

by suppressing the Wnt/β‐catenin signaling pathway. Cancer Science. Available at: [Link]

Zarghi, A., et al. (2018). Novel selective Cox-2 inhibitors induce apoptosis in Caco-2

colorectal carcinoma cell line. Research in Pharmaceutical Sciences. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://ccrod.cancer.gov/confluence/download/attachments/13076018/2972.pdf?version=1&modificationDate=1214582067777
https://ccrod.cancer.gov/confluence/download/attachments/13076018/2972.pdf?version=1&modificationDate=1214582067777
https://pmc.ncbi.nlm.nih.gov/articles/PMC5276826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8791662/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4409903/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6072620/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3109170?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grosch, S., et al. (2001). Cox-2 is needed but not sufficient for apoptosis induced by Cox-2

selective inhibitors in colon cancer cells. FASEB journal. Available at: [Link]

Gong, L., et al. (2020). The molecular mechanisms of celecoxib in tumor development.

Translational Cancer Research. Available at: [Link]

Grosch, S., et al. (2001). COX-2 independent induction of cell cycle arrest and apoptosis in

colon cancer cells by the selective COX-2 inhibitor celecoxib. FASEB journal. Available at:

[Link]

Sprenger, E., et al. (2024). Targeting the AKT/mTOR pathway attenuates the metastatic

potential of colorectal carcinoma circulating tumor cells in a murine xenotransplantation

model. Molecular Oncology. Available at: [Link]

Wang, X., et al. (2023). ADT‐OH synergistically enhanced the antitumor activity of celecoxib

in human colorectal cancer cells. Journal of Biochemical and Molecular Toxicology. Available

at: [Link]

Pyrko, P., et al. (2011). Celecoxib-induced apoptosis is enhanced by ABT-737 and by

inhibition of autophagy in human colorectal cancer cells. Cancer Research. Available at:

[Link]

ResearchGate. (2022). Sensitivity of the five cancer cell lines to celecoxib expressed as

IC50 a values. Table from publication. Available at: [Link]

ResearchGate. (n.d.). Celecoxib affects cell viability in HT29 and DLD1 colon cancer cells.

Figure from publication. Available at: [Link]

Peng, H. J., et al. (2007). [Effects of celecoxib on the proliferation and apoptosis of human

colorectal cancer cell line HT-29]. Ai Zheng. Available at: [Link]

Labmedica.com. (2011). Celecoxib Reduces Colon Cancer by Inactivating Enzymes That

Block Apoptosis. BioResearch News. Available at: [Link]

Ling, B., et al. (2019). 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health

and Disease. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://faseb.onlinelibrary.wiley.com/doi/abs/10.1096/fj.01-0299fje
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8799298/
https://pubmed.ncbi.nlm.nih.gov/11606477/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11142512/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10373033/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058448/
https://www.researchgate.net/figure/Sensitivity-of-the-five-cancer-cell-lines-to-celecoxib-expressed-as-IC50-a-values_tbl1_259441113
https://www.researchgate.net/figure/Celecoxib-affects-cell-viability-in-HT29-and-DLD1-colon-cancer-cells-A-cell-viability_fig1_49830509
https://pubmed.ncbi.nlm.nih.gov/17349285/
https://mobile.labmedica.com/bior/news/294735231/celecoxib_reduces_colon_cancer_by_inactivating_enzymes_that_block_apoptosis.html
https://open.library.ubc.ca/viewer/404/read/1.0388904#p=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3109170?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lim, Y. J., et al. (2005). Celecoxib attenuates 5-fluorouracil-induced apoptosis in HCT-15 and

HT-29 human colon cancer cells. World Journal of Gastroenterology. Available at: [Link]

Williams, C. S., et al. (2000). Celecoxib prevents tumor growth in vivo without toxicity to

normal gut: lack of correlation between in vitro and in vivo models. Cancer Research.

Available at: [Link]

ResearchGate. (n.d.). Western blot analysis of the PI3K/Akt/mTOR pathway in HT-29 cells.

Figure from publication. Available at: [Link]

Chen, C. Y., et al. (2022). Celecoxib-Induced Modulation of Colon Cancer CD133 Expression

Occurs through AKT Inhibition and Is Monitored by 89Zr Immuno-PET. Journal of Oncology.

Available at: [Link]

Dana-Farber Cancer Institute. (2024). Anti-inflammatory drug celecoxib could reduce risk of

colon cancer recurrence for a subset of patients. News Release. Available at: [Link]

Glavaš, M., et al. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors:

Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and

Pancreatic Carcinoma. Pharmaceuticals. Available at: [Link]

CancerNetwork. (1998). Celecoxib, a COX2 Inhibitor, Prevents Colon Cancer in Animals.

Article. Available at: [Link]

Sprenger, E., et al. (2020). Combined Targeting of AKT and mTOR Synergistically Inhibits

Formation of Primary Colorectal Carcinoma Tumouroids In. Anticancer Research. Available

at: [Link]

Tinsley, H. N., et al. (2018). Novel Celecoxib Derivative, RF26, Blocks Colon Cancer Cell

Growth by Inhibiting PDE5, Activating cGMP/PKG Signaling, and Suppressing β-catenin-

dependent Transcription. Molecular Cancer Research. Available at: [Link]

El-Sayed, S., et al. (2021). Celecoxib as an adjuvant to chemotherapy for patients with

metastatic colorectal cancer: A randomized controlled clinical study. Saudi Medical Journal.

Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4316089/
https://pubmed.ncbi.nlm.nih.gov/11085526/
https://www.researchgate.net/figure/Western-blot-analysis-of-the-PI3K-Akt-mTOR-pathway-in-HT-29-cells-after-treated-with_fig5_336044717
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8761073/
https://www.dana-farber.org/newsroom/news-releases/2024/anti-inflammatory-drug-celecoxib-could-reduce-risk-of-colon-cancer-recurrence-for-a-subset-of-patients/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11207865/
https://www.cancernetwork.com/view/celecoxib-cox2-inhibitor-prevents-colon-cancer-animals
https://ar.iiarjournals.org/content/40/12/6727
https://aacrjournals.org/mcr/article/16/11/1733/69599/Novel-Celecoxib-Derivative-RF26-Blocks-Colon
https://pubmed.ncbi.nlm.nih.gov/33941620/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3109170?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Maier, T. J., et al. (2005). Targeting the beta-catenin/APC pathway: a novel mechanism to

explain the cyclooxygenase-2-independent anticarcinogenic effects of celecoxib in human

colon carcinoma cells. The FASEB Journal. Available at: [Link]

Nowak, J. (2025). Celecoxib / Celebrex & ctDNA in Colon Cancer CALGB Alliance / SWOG

80702 ASCO GI. YouTube. Available at: [Link]

Zhou, X., et al. (2018). The role of celecoxib for colorectal cancer treatment: a systematic

review. Translational Cancer Research. Available at: [Link]

ResearchGate. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with

Anticancer Effects: A Comprehensive Review. PDF from publication. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. The molecular mechanisms of celecoxib in tumor development - PMC
[pmc.ncbi.nlm.nih.gov]

2. Celecoxib-induced apoptosis is enhanced by ABT-737 and by inhibition of autophagy in
human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

3. cancernetwork.com [cancernetwork.com]

4. Anti-inflammatory drug celecoxib could reduce risk of colon cancer recurrence for a subset
of patients | Dana-Farber Cancer Institute [dana-farber.org]

5. The role of celecoxib for colorectal cancer treatment: a systematic review - Zhou -
Translational Cancer Research [tcr.amegroups.org]

6. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by
the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the
Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

8. Celecoxib-Induced Modulation of Colon Cancer CD133 Expression Occurs through AKT
Inhibition and Is Monitored by 89Zr Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.clinpgx.com/molecules/celecoxib/2005/15729729/
https://www.youtube.com/watch?v=0kI44g8w8lM
https://tcr.amegroups.com/article/view/25893/23471
https://www.researchgate.net/publication/384915609_Exploring_the_Structure-Activity_Relationship_of_COX_Inhibitors_with_Anticancer_Effects_A_Comprehensive_Review
https://www.benchchem.com/product/b3109170?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC7535670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7535670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2948490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2948490/
https://www.cancernetwork.com/view/celecoxib-cox2-inhibitor-prevents-colon-cancer-animals
https://www.dana-farber.org/newsroom/news-releases/2024/anti-inflammatory-drug-celecoxib-could-reduce-risk-of-colon-cancer-recurrence-for-a-subset-of-patients
https://www.dana-farber.org/newsroom/news-releases/2024/anti-inflammatory-drug-celecoxib-could-reduce-risk-of-colon-cancer-recurrence-for-a-subset-of-patients
https://tcr.amegroups.org/article/view/25955/html
https://tcr.amegroups.org/article/view/25955/html
https://pubmed.ncbi.nlm.nih.gov/11606477/
https://pubmed.ncbi.nlm.nih.gov/11606477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5276826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5276826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8791662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8791662/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3109170?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. ADT‐OH synergistically enhanced the antitumor activity of celecoxib in human colorectal
cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

10. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity,
Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic
Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019
Edition) [ecampusontario.pressbooks.pub]

12. Targeting the AKT/mTOR pathway attenuates the metastatic potential of colorectal
carcinoma circulating tumor cells in a murine xenotransplantation model - PMC
[pmc.ncbi.nlm.nih.gov]

13. ccrod.cancer.gov [ccrod.cancer.gov]

To cite this document: BenchChem. [Application Notes & Protocols: Investigating 2-Methyl-
Celecoxib in Colon Cancer Cell Lines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3109170/docs#application-notes-protocols-
investigating-2-methyl-celecoxib-in-colon-cancer-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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